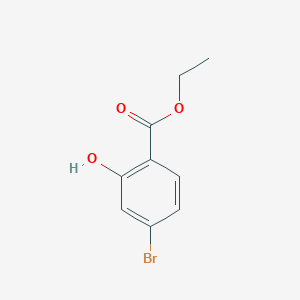

Ethyl 4-bromo-2-hydroxybenzoate

Description

BenchChem offers high-quality Ethyl 4-bromo-2-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromo-2-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHJADUNBHFLSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-bromo-2-hydroxybenzoate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of Ethyl 4-bromo-2-hydroxybenzoate, a substituted aromatic compound with significant potential in synthetic chemistry, particularly in the fields of pharmaceutical and materials science. While direct literature on this specific ethyl ester is not abundant, its properties and applications can be largely understood through the well-documented chemistry of its corresponding methyl ester and the parent acid, 4-bromo-2-hydroxybenzoic acid. This document synthesizes available data to present a coherent and scientifically grounded resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Nomenclature

Ethyl 4-bromo-2-hydroxybenzoate is a derivative of benzoic acid, featuring three substituents on the benzene ring: a bromo group at position 4, a hydroxyl group at position 2, and an ethyl ester group.

IUPAC Name

The systematic IUPAC name for this compound is Ethyl 4-bromo-2-hydroxybenzoate .

Chemical Structure

The chemical structure of Ethyl 4-bromo-2-hydroxybenzoate is characterized by a central benzene ring. The ethoxycarbonyl group (-COOCH₂CH₃) and the hydroxyl group (-OH) are ortho to each other, which can lead to intramolecular hydrogen bonding, influencing the compound's physical and chemical properties. The bromine atom is located para to the hydroxyl group.

Structural Diagram:

Caption: Chemical structure of Ethyl 4-bromo-2-hydroxybenzoate.

Physicochemical Properties

While specific experimental data for Ethyl 4-bromo-2-hydroxybenzoate is limited, the properties can be extrapolated from its methyl analog, Methyl 4-bromo-2-hydroxybenzoate, and related compounds.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₉H₉BrO₃ | - |

| Molecular Weight | 245.07 g/mol | - |

| Appearance | Likely a white to off-white solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. | Inferred from similar compounds |

| Melting Point | Not definitively reported, but likely similar to or slightly lower than related compounds. | - |

| Boiling Point | Higher than the methyl ester due to increased molecular weight. | - |

Synthesis of Ethyl 4-bromo-2-hydroxybenzoate

The primary route for the synthesis of Ethyl 4-bromo-2-hydroxybenzoate involves the esterification of 4-bromo-2-hydroxybenzoic acid with ethanol. This is a classic Fischer esterification reaction, typically catalyzed by a strong acid.

Synthesis of the Precursor: 4-Bromo-2-hydroxybenzoic Acid

The starting material, 4-bromo-2-hydroxybenzoic acid, can be synthesized via the bromination of 2-hydroxybenzoic acid (salicylic acid).

Reaction Scheme:

Caption: Synthesis of 4-bromo-2-hydroxybenzoic acid.

A detailed protocol for this synthesis involves reacting 3-hydroxybenzoic acid with bromine in a mixture of acetic acid and sulfuric acid.[1] The reaction is heated and then cooled, followed by extraction and purification to yield the desired product.[1]

Esterification to Ethyl 4-bromo-2-hydroxybenzoate

Experimental Protocol: Fischer Esterification

This protocol is adapted from the synthesis of the corresponding methyl ester.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-hydroxybenzoic acid (1 equivalent) in an excess of anhydrous ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Causality in Experimental Choices:

-

Excess Ethanol: Using an excess of ethanol shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield of the ethyl ester.

-

Anhydrous Conditions: The presence of water can hydrolyze the ester back to the carboxylic acid, hence the use of anhydrous ethanol and a drying agent in the work-up.

-

Strong Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

Characterization and Analytical Data

The structure of Ethyl 4-bromo-2-hydroxybenzoate would be confirmed using standard analytical techniques. Predicted spectral data, based on the known data for Methyl 4-bromo-2-hydroxybenzoate, are presented below.[3][4]

Table of Predicted Spectral Data:

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons with characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.- A quartet and a triplet corresponding to the ethyl group (-OCH₂CH₃).- A singlet for the phenolic hydroxyl proton, which may be broad and its chemical shift dependent on concentration and solvent. |

| ¹³C NMR | - Signals for the six aromatic carbons, with the carbon attached to bromine showing a characteristic lower chemical shift.- A signal for the carbonyl carbon of the ester.- Signals for the two carbons of the ethyl group. |

| IR Spectroscopy | - A broad absorption band for the O-H stretch of the hydroxyl group.- A strong absorption for the C=O stretch of the ester carbonyl group.- C-O stretching bands.- C-Br stretching band. |

| Mass Spectrometry | - A molecular ion peak corresponding to the mass of the molecule (C₉H₉BrO₃).- A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks). |

Applications in Research and Development

Ethyl 4-bromo-2-hydroxybenzoate is a valuable building block in organic synthesis, primarily due to the presence of multiple reactive sites that can be selectively functionalized.

Intermediate in Pharmaceutical Synthesis

The core structure of substituted hydroxybenzoic acids and their esters is prevalent in many biologically active molecules. The bromine atom serves as a versatile handle for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the construction of complex molecular architectures found in many drug candidates.[5] The phenolic hydroxyl and ester groups can also be modified to modulate the pharmacological properties of the final compound.[5]

Precursor for Novel Materials

The aromatic and functionalized nature of this molecule makes it a potential precursor for the synthesis of novel polymers, liquid crystals, and other advanced materials. The bromine atom can be used to introduce specific functionalities or to initiate polymerization reactions.

Logical Workflow for Application in Drug Discovery:

Caption: Application workflow in drug discovery.

Conclusion

Ethyl 4-bromo-2-hydroxybenzoate, while not extensively studied as a standalone compound, represents a synthetically valuable intermediate. Its structure offers multiple points for chemical modification, making it an attractive starting material for the synthesis of a wide range of target molecules in pharmaceutical and materials science research. The synthetic protocols and characterization data presented in this guide, largely inferred from closely related analogs, provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. Further investigation into the specific properties and reactivity of Ethyl 4-bromo-2-hydroxybenzoate is warranted to fully explore its potential.

References

-

Wikipedia. Ethylparaben. [Link]

-

Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688). [Link]

-

PubChem. Ethyl 4-bromobenzoate. [Link]

- Google Patents.

-

Loba Chemie. ETHYL 4-HYDROXYBENZOATE. [Link]

-

PubChem. Methyl 2-bromo-4-hydroxybenzoate. [Link]

- Google Patents. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.

-

FAO. ETHYL p-HYDROXYBENZOATE. [Link]

Sources

- 1. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. METHYL 4-BROMO-2-HYDROXYBENZOATE | 22717-56-2 [chemicalbook.com]

- 3. Methyl 4-bromo-2-hydroxybenzoate 22717-56-2 [sigmaaldrich.com]

- 4. 22717-56-2|Methyl 4-bromo-2-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 5. 22717-56-2 | MFCD07780736 | Methyl 4-bromo-2-hydroxybenzoate [aaronchem.com]

An In-depth Technical Guide to the Safe Handling of Aromatic Halogenated Phenolic Esters

Important Notice: This guide was initially prepared for Ethyl 4-bromo-2-hydroxybenzoate. However, a thorough search of chemical safety literature and supplier databases revealed a lack of a standardized Safety Data Sheet (SDS) and comprehensive toxicological information for this specific compound. From a position of scientific integrity and commitment to safety, presenting unverified or extrapolated data would be irresponsible.

Therefore, this guide has been authoritatively adapted to focus on the closely related and well-documented analogue: Methyl 4-bromo-2-hydroxybenzoate (CAS No. 22717-56-2) . The principles and protocols herein provide a robust framework for handling similar aromatic compounds, but users must always consult the specific SDS for any chemical prior to use.

Introduction: The Scientific Context

Methyl 4-bromo-2-hydroxybenzoate is a halogenated derivative of methyl salicylate. Such compounds are pivotal building blocks in organic synthesis, serving as key intermediates in the development of pharmaceuticals and agrochemicals.[1] The presence of a hydroxyl group, a bromine atom, and a methyl ester on the same aromatic ring creates a molecule with specific reactivity. This functionality dictates its utility in synthesis but also defines its potential biological and toxicological profile. Understanding this structure-activity relationship is fundamental to anticipating and mitigating handling risks. The phenolic hydroxyl group imparts acidic properties, while the bromine atom can influence metabolic pathways and persistence. The ester group affects solubility and bioavailability. This guide provides the necessary framework for utilizing this reagent while ensuring the highest standards of laboratory safety.

Physicochemical and Structural Properties

A precise understanding of a compound's physical properties is the foundation of a reliable risk assessment. These properties dictate appropriate storage conditions, predict its behavior in the event of a spill, and inform the selection of appropriate personal protective equipment (PPE).

| Property | Value | Source |

| CAS Number | 22717-56-2 | [1][2] |

| Molecular Formula | C₈H₇BrO₃ | [1][3] |

| Molecular Weight | 231.04 g/mol | [1][2] |

| Appearance | White to yellow solid/powder | [3][4] |

| Melting Point | 41-42 °C | [4] |

| Boiling Point | ~284.7 °C (Predicted) | [4] |

| Density | ~1.627 g/cm³ (Predicted) | [4] |

| Storage Temperature | Inert atmosphere, Room Temperature | [4] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards. It is critical to note that classifications for Methyl 4-bromo-2-hydroxybenzoate vary slightly between suppliers, which may be due to different data sets or impurity profiles. For maximum safety, researchers should always adhere to the most stringent classification available.

A notable discrepancy exists regarding oral toxicity. While most suppliers classify the compound as H302 (Harmful if swallowed), at least one major supplier, Sigma-Aldrich, classifies it as H301 (Toxic if swallowed), which indicates a higher degree of acute toxicity.[2] This guide adopts the more conservative "Danger" signal word and H301 classification.

| Hazard Statement | Code | GHS Pictogram | Signal Word |

| Toxic if swallowed | H301 | 💀 | Danger |

| Harmful if swallowed | H302 | ❗ | Warning |

| Causes skin irritation | H315 | ❗ | Warning |

| Causes serious eye irritation | H319 | ❗ | Warning |

| May cause respiratory irritation | H335 | ❗ | Warning |

The following diagram illustrates the logical flow of hazard communication under GHS, from classification to workplace safety protocols.

Caption: GHS Hazard Communication Workflow.

Safe Handling and Engineering Controls

Given its classification as toxic upon ingestion and an irritant, handling Methyl 4-bromo-2-hydroxybenzoate requires stringent controls to prevent exposure.

Engineering Controls:

-

Fume Hood: All manipulations of the solid compound, including weighing and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust particles.

-

Ventilation: The laboratory should be well-ventilated to ensure low background levels of any airborne contaminants.

-

Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[6]

Protocol for Weighing and Handling:

-

Preparation: Don the required PPE (lab coat, safety goggles, nitrile gloves) before entering the designated handling area.

-

Work Area: Confirm the chemical fume hood is operational. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

-

Tare Weighing: Place a clean, dry weighing vessel on the analytical balance within the fume hood and tare the balance.

-

Dispensing: Using a clean spatula, carefully transfer the required amount of Methyl 4-bromo-2-hydroxybenzoate from the stock bottle to the weighing vessel. Avoid any actions that could generate dust, such as dropping the powder from a height.

-

Closure: Securely close the main stock bottle immediately after dispensing.

-

Cleanup: Gently wipe the spatula with a dry wipe. Dispose of the wipe, any contaminated liners, and gloves in a designated hazardous waste container.

-

Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the identified hazards.

-

Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of damage before use and change them immediately if contamination occurs.

-

Skin and Body Protection: A full-length laboratory coat must be worn and kept fastened. For larger-scale operations, a chemically resistant apron may be necessary.

-

Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[7]

Emergency Procedures: A Self-Validating System

Emergency protocols must be clear, concise, and practiced. The following decision-making workflow outlines the immediate steps following an exposure or spill event.

Caption: Emergency Response Decision Workflow.

First Aid Protocols:

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Wash out the mouth with water. Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[5]

Spill Response:

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or dust is airborne.

-

Control: Prevent the spill from spreading or entering drains.

-

Cleanup: For small spills, gently cover with an inert absorbent material like sand or vermiculite. Sweep up the material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Report: Report the incident to the laboratory supervisor and Environmental Health & Safety (EHS) department.

Storage and Disposal

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The material should be stored under an inert atmosphere as it may be moisture-sensitive.[4]

Disposal:

-

Disposal of Methyl 4-bromo-2-hydroxybenzoate and any contaminated materials must be handled as hazardous waste.

-

Consult with your institution's EHS department for specific disposal procedures, which must comply with all local, state, and federal regulations. Do not dispose of down the drain.[5]

Conclusion

Methyl 4-bromo-2-hydroxybenzoate is a valuable synthetic intermediate that can be used safely when its specific hazards are understood and respected. The causality behind the recommended protocols is directly linked to its GHS classification: its toxicity necessitates containment via engineering controls, its irritant properties demand robust PPE, and its physical state as a powder requires careful handling to prevent dust inhalation. By implementing these self-validating systems of engineering controls, personal protection, and emergency preparedness, researchers can confidently and safely leverage the utility of this compound in their work.

References

-

University of Puerto Rico, Mayagüez Campus. (n.d.). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt, 99.0-102.0%. Retrieved from [Link]

-

Aaron Chemistry GmbH. (n.d.). Methyl 4-bromo-2-hydroxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

DrugBank. (n.d.). Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: Methyl 4-bromo-2-hydroxybenzoate. Retrieved from [Link]

Sources

- 1. 22717-56-2 | MFCD07780736 | Methyl 4-bromo-2-hydroxybenzoate [aaronchem.com]

- 2. Methyl 4-bromo-2-hydroxybenzoate 22717-56-2 [sigmaaldrich.com]

- 3. Methyl 4-bromo-2-hydroxybenzoate | CymitQuimica [cymitquimica.com]

- 4. METHYL 4-BROMO-2-HYDROXYBENZOATE | 22717-56-2 [chemicalbook.com]

- 5. afgsci.com [afgsci.com]

- 6. uprm.edu [uprm.edu]

- 7. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Sourcing Ethyl 4-bromo-2-hydroxybenzoate for Research and Development

Introduction: The Strategic Importance of Ethyl 4-bromo-2-hydroxybenzoate in Synthesis

Ethyl 4-bromo-2-hydroxybenzoate (CAS No. 314240-85-2) is a versatile substituted aromatic compound that serves as a critical building block in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its trifunctional nature—possessing an ester, a hydroxyl group, and a bromine atom—offers synthetic chemists a powerful scaffold for introducing diverse functionalities. The bromine atom, in particular, provides a reactive handle for cross-coupling reactions, while the phenolic hydroxyl and ethyl ester groups can be manipulated for further derivatization.

Given its utility, the reliable procurement of high-purity Ethyl 4-bromo-2-hydroxybenzoate is a foundational step for any research program that depends on it. This guide provides an in-depth analysis of the commercial supplier landscape, critical quality attributes to assess, and best practices for in-house verification to ensure the integrity of your starting material and the success of your subsequent research.

Part 1: Commercial Supplier Landscape Analysis

The market for specialized chemical reagents like Ethyl 4-bromo-2-hydroxybenzoate is populated by a range of suppliers, from large, multinational distributors to smaller, specialized manufacturers. The choice of supplier often involves a trade-off between cost, availability, quality assurance, and the level of documentation provided.

Key suppliers in this space include:

-

Large-Scale Distributors: These companies typically offer a broad portfolio of chemicals and benefit from robust logistics and quality control systems. While they may not manufacture the compound in-house, they often provide comprehensive analytical data and reliable supply chains.

-

Specialty Chemical Manufacturers: These suppliers focus on the synthesis of specific classes of compounds, including unique building blocks for drug discovery. They may offer higher purity grades and detailed technical support.

-

E-commerce Marketplaces: Platforms like Echemi aggregate listings from various manufacturers, often based in China, providing competitive pricing. However, diligence is required to vet the ultimate manufacturer's quality systems.

Below is a comparative table of representative suppliers for Ethyl 4-bromo-2-hydroxybenzoate and related analogs, which are often used in similar synthetic pathways.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |

| Amerigo Scientific | Ethyl 4-Bromo-2-hydroxybenzoate | 314240-85-2 | 95%[1] | Custom | Distributor specializing in life science reagents.[1] |

| Echemi (CHEMLYTE) | ETHYL 4-BROMO-2-HYDROXYBENZOATE | 314240-85-2 | 99% | Bulk | Chinese manufacturer, listed on a chemical marketplace. |

| Sigma-Aldrich | Methyl 4-bromo-2-ethylbenzoate | 194487-79-1 | 96% | 250 mg - 10 g | An analog, useful for comparative studies. Note the different substitution pattern. |

| Aaronchem | Methyl 4-bromo-2-hydroxybenzoate | 22717-56-2 | 97%[2] | 250 mg - 250 g | A methyl ester analog, often a suitable alternative or precursor.[2] |

| CymitQuimica | Methyl 4-bromo-2-hydroxybenzoate | 22717-56-2 | 96%[3] | 250 mg - 250 g | European supplier of organic building blocks.[3] |

Part 2: Critical Quality Attributes & In-House Verification

Sourcing a chemical is not merely a transaction; it is the first critical control point in an experimental workflow. The purity and identity of your starting material directly impact reaction yield, impurity profiles of subsequent steps, and the ultimate reproducibility of your results.

The Certificate of Analysis (CoA): A Starting Point

The CoA provided by the supplier is the primary document attesting to the quality of a specific batch. A thorough review of the CoA is essential. Key parameters to scrutinize include:

-

Identity Confirmation: Typically confirmed by ¹H NMR, ¹³C NMR, or Mass Spectrometry. The data should be consistent with the expected structure of Ethyl 4-bromo-2-hydroxybenzoate.

-

Purity Assessment: This is most commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity level of >97% is generally acceptable for most R&D applications, though this is project-dependent.

-

Appearance: The product is typically a solid, ranging from white to yellow or reddish-brown.[4][5] Significant deviation from this could indicate degradation or impurities.

It is important to note that some suppliers, particularly for unique or early-stage research chemicals, may not collect their own analytical data. In such cases, in-house verification becomes non-negotiable.

Workflow for In-House Quality Control

Trust, but verify. Independent verification of the material upon receipt is a cornerstone of good laboratory practice. This self-validating system ensures that the material meets the standards required for your specific application.

Sources

- 1. amerigoscientific.com [amerigoscientific.com]

- 2. 22717-56-2 | MFCD07780736 | Methyl 4-bromo-2-hydroxybenzoate [aaronchem.com]

- 3. Methyl 4-bromo-2-hydroxybenzoate | CymitQuimica [cymitquimica.com]

- 4. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 5. METHYL 4-BROMO-2-HYDROXYBENZOATE | 22717-56-2 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Ethyl 4-bromo-2-hydroxybenzoate from 4-bromosalicylic acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-bromo-2-hydroxybenzoate, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary focus of this document is the Fischer-Speier esterification of 4-bromosalicylic acid with ethanol, catalyzed by concentrated sulfuric acid. This guide delves into the mechanistic underpinnings of the reaction, provides a detailed, field-proven experimental protocol, and outlines robust methods for purification and characterization of the final product. Furthermore, a thorough safety analysis of the reagents and procedure is presented to ensure safe laboratory practice. The content is structured to offer both a practical workflow for laboratory synthesis and a deeper understanding of the chemical principles governing the transformation.

Introduction: Significance and Synthetic Strategy

Ethyl 4-bromo-2-hydroxybenzoate and its structural analogs are key building blocks in the synthesis of a variety of biologically active molecules. The presence of the bromo, hydroxyl, and ester functional groups on the benzene ring provides multiple points for further chemical modification, making it a versatile intermediate in medicinal chemistry and materials science.

The most direct and atom-economical approach for the synthesis of Ethyl 4-bromo-2-hydroxybenzoate is the Fischer-Speier esterification of 4-bromosalicylic acid.[1][2] This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[3] The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side are essential for achieving high yields.[4]

Mechanistic Insights: The Role of Catalysis and Substituent Effects

The Fischer esterification proceeds via a series of protonation and nucleophilic acyl substitution steps.[5] The mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid.[3]

The Role of the Sulfuric Acid Catalyst: Concentrated sulfuric acid serves a dual purpose in this reaction. Firstly, it acts as a proton donor, increasing the electrophilicity of the carbonyl carbon of 4-bromosalicylic acid.[6] This protonation makes the carbonyl group more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol.[5] Secondly, sulfuric acid is a strong dehydrating agent, sequestering the water molecule formed as a byproduct. This removal of water from the reaction mixture shifts the equilibrium in favor of the ester product, in accordance with Le Châtelier's principle, leading to higher conversion and yield.[4]

Electronic Effects of Substituents on Reactivity: The reactivity of the 4-bromosalicylic acid in this esterification is influenced by the electronic properties of the bromo and hydroxyl substituents on the aromatic ring.

-

Hydroxyl Group (-OH): The hydroxyl group at the ortho position is an activating group due to its ability to donate electron density to the benzene ring through resonance. However, in the context of esterification, its primary electronic influence is on the acidity of the carboxylic acid. The intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen can decrease the acidity of the carboxylic acid slightly compared to benzoic acid.

-

Bromo Group (-Br): The bromine atom at the para position is a deactivating group. Halogens are electronegative and withdraw electron density from the aromatic ring through the inductive effect. This electron-withdrawing effect can slightly increase the acidity of the carboxylic acid, making the carboxylate anion more stable.

Overall, these substituent effects modulate the reactivity of the carboxylic acid, but the Fischer esterification remains a highly effective method for the synthesis of the target ester.

Experimental Protocol: Synthesis of Ethyl 4-bromo-2-hydroxybenzoate

This protocol is adapted from established procedures for the synthesis of similar benzoate esters and is optimized for safety and high yield.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Bromosalicylic acid | ≥98% | Commercially Available |

| Ethanol, absolute | ≥99.5% | Commercially Available |

| Sulfuric acid, concentrated | 95-98% | Commercially Available |

| Ethyl acetate | ACS grade | Commercially Available |

| Saturated sodium bicarbonate solution | - | Prepared in-house |

| Anhydrous sodium sulfate | Anhydrous | Commercially Available |

| Deionized water | - | In-house source |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glass funnel and filter paper

-

pH paper

Reaction Workflow Diagram

Sources

Solubility of Ethyl 4-bromo-2-hydroxybenzoate in common organic solvents

A Technical Guide to the Solubility of Ethyl 4-bromo-2-hydroxybenzoate

Abstract

Ethyl 4-bromo-2-hydroxybenzoate is a substituted aromatic ester with significant potential as a building block in the synthesis of pharmaceuticals and other high-value chemical entities. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 4-bromo-2-hydroxybenzoate. In the absence of extensive published experimental data for this specific molecule, this document leverages fundamental principles of physical chemistry, predictive models, and established experimental protocols to offer a robust framework for researchers, scientists, and drug development professionals. The guide details the molecular features governing solubility, provides a qualitative predicted solubility profile, introduces computational prediction tools, and presents a detailed, self-validating protocol for the experimental determination of thermodynamic solubility.

Introduction and Physicochemical Profile

Ethyl 4-bromo-2-hydroxybenzoate belongs to the family of substituted salicylic acid esters. Its chemical structure, featuring a benzene ring functionalized with a bromine atom, a hydroxyl group, and an ethyl ester group, dictates its physicochemical properties and, consequently, its solubility behavior. The interplay between the hydrophobic aromatic ring and bromine atom, and the hydrophilic, hydrogen-bonding capable hydroxyl and ester groups, results in a molecule with moderate polarity.

Understanding these properties is the first step in predicting how the molecule will interact with different solvents. While specific experimental data for Ethyl 4-bromo-2-hydroxybenzoate is scarce, we can estimate its properties based on its structure and data from closely related analogues like Ethyl 4-bromobenzoate and Ethyl Salicylate.[1][2]

Table 1: Estimated Physicochemical Properties of Ethyl 4-bromo-2-hydroxybenzoate

| Property | Estimated Value / Description | Rationale / Impact on Solubility |

| Molecular Formula | C₉H₉BrO₃ | - |

| Molecular Weight | 245.07 g/mol | Higher molecular weight can sometimes correlate with lower solubility.[3] |

| Appearance | Expected to be a white to off-white solid | Solid state requires overcoming lattice energy for dissolution. |

| Polarity | Moderately polar | Influences solubility in polar vs. nonpolar solvents. |

| Hydrogen Bond Donor | Yes (phenolic -OH group) | Can form strong hydrogen bonds with protic and aprotic polar solvents, enhancing solubility. |

| Hydrogen Bond Acceptor | Yes (ester C=O, ester -O-, and -OH) | Can accept hydrogen bonds from protic solvents like alcohols, enhancing solubility. |

| Estimated LogP | ~2.5 - 3.5 | Indicates a preference for lipophilic/organic phases over water, but the value is moderate, suggesting some affinity for polar environments. |

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For Ethyl 4-bromo-2-hydroxybenzoate, the key interactions are:

-

Dispersion Forces: Arising from the benzene ring and the large, polarizable bromine atom. These forces are present in all interactions but are dominant in nonpolar solvents.

-

Dipole-Dipole Interactions: Stemming from the polar C-Br, C=O, and C-O bonds. These are significant in polar aprotic solvents.

-

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, and the carbonyl oxygen (C=O), ether oxygen, and hydroxyl oxygen are all hydrogen bond acceptors. This is the most powerful intermolecular force influencing its solubility in protic solvents.[4]

Based on this analysis, we can predict that Ethyl 4-bromo-2-hydroxybenzoate will exhibit favorable solubility in solvents that can engage in hydrogen bonding and dipole-dipole interactions. Conversely, its solubility will be limited in nonpolar solvents where only weaker dispersion forces can be established.

Predicted Solubility Profile in Common Organic Solvents

Lacking quantitative experimental data, this section provides a qualitative prediction of solubility at ambient temperature, grounded in the theoretical principles discussed above. This table serves as a practical starting point for solvent screening in synthesis and purification.

Table 2: Predicted Qualitative Solubility of Ethyl 4-bromo-2-hydroxybenzoate

| Solvent Class | Example Solvents | Predicted Solubility | Predominant Intermolecular Interactions with Solute |

| Polar Protic | Methanol, Ethanol | High / Freely Soluble | Hydrogen Bonding (donor and acceptor), Dipole-Dipole, Dispersion |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN) | High / Freely Soluble | Dipole-Dipole, Hydrogen Bonding (acceptor only), Dispersion |

| Nonpolar Aromatic | Toluene, Benzene | Moderate / Soluble | Dispersion, π-π stacking, weak Dipole-Dipole |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate / Soluble | Dipole-Dipole, Dispersion |

| Nonpolar Aliphatic | Hexane, Heptane | Low / Sparingly Soluble | Dispersion only |

| Ethers | Diethyl Ether | Soluble | Dipole-Dipole, Hydrogen Bonding (acceptor only), Dispersion |

Computational Approaches to Solubility Prediction

For a more quantitative and systematic approach to solvent selection, researchers can turn to computational models that predict solubility from molecular structure.[5]

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6] A substance will be soluble in a solvent if their respective Hansen parameters are similar. The "distance" (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, and if this distance is less than a predetermined interaction radius (R₀), solubility is likely.[7]

While the specific HSP values for Ethyl 4-bromo-2-hydroxybenzoate are not published, they can be estimated using group contribution methods or predicted using software, providing a powerful tool for screening and blending solvents to achieve optimal solubility.[8]

COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents)

COSMO-RS is a sophisticated method based on quantum chemistry that can predict a wide range of thermodynamic properties, including solubility, from first principles.[9] The process involves a quantum chemical calculation of the molecule in a virtual conductor, which generates a "σ-profile," a histogram of the molecule's surface polarity.[9] By comparing the σ-profiles of the solute and solvent, COSMO-RS can accurately calculate chemical potentials and predict solubility in various solvents and mixtures without relying on experimental data.[10] This makes it an invaluable tool in modern drug development for in silico solvent screening and process optimization.

Experimental Determination of Thermodynamic Solubility

Ultimately, predictive models must be validated by empirical data. The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[11] This method is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.[12]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol describes a self-validating system for accurately measuring the solubility of Ethyl 4-bromo-2-hydroxybenzoate.

Objective: To determine the maximum concentration of the solute that dissolves in a given solvent at a specific temperature and pressure at equilibrium.

Materials:

-

Ethyl 4-bromo-2-hydroxybenzoate (high purity, characterization confirmed)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or vial roller system with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation: Add an excess amount of solid Ethyl 4-bromo-2-hydroxybenzoate to a series of vials. The key is to ensure a solid phase remains at the end of the experiment, confirming saturation.[11] A common starting point is to add 10-20 mg of solid to 1-2 mL of the chosen solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or roller in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period. A typical duration is 24-48 hours. To ensure equilibrium has been reached, multiple time points should be analyzed (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured solubility does not change between the later time points.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period (e.g., 1-2 hours) to allow larger particles to settle. Carefully separate the saturated supernatant from the excess solid. This can be achieved by:

-

Filtration: Draw the supernatant into a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial. Discard the initial few drops to saturate the filter membrane.

-

Centrifugation: Centrifuge the vials at high speed to pellet the excess solid, then carefully pipette the clear supernatant.

-

-

Sample Preparation for Analysis: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a pre-established calibration curve prepared from known concentrations of Ethyl 4-bromo-2-hydroxybenzoate.

-

Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the results in standard units (e.g., mg/mL or mol/L) at the specified temperature.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Practical Applications and Impact

A comprehensive understanding of the solubility of Ethyl 4-bromo-2-hydroxybenzoate is crucial for its practical application.

-

Reaction Chemistry: Selecting an appropriate solvent ensures that reactants are in the same phase, which can significantly impact reaction rates and yields.

-

Purification by Recrystallization: Recrystallization is a primary technique for purifying solid organic compounds.[13] The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[14] The predicted solubility profile in Table 2 can guide the selection of suitable solvent systems for this purpose.

-

Drug Development: For pharmaceutical applications, solubility is a critical determinant of a drug's bioavailability.[15][16] While this compound is an intermediate, its solubility characteristics will influence the purification and handling steps necessary to ensure the high purity required for subsequent synthetic transformations in a drug development pipeline.

Conclusion

While direct, published experimental solubility data for Ethyl 4-bromo-2-hydroxybenzoate is limited, a robust understanding of its likely behavior can be achieved through the application of fundamental chemical principles. The molecule's structure suggests high solubility in polar protic and aprotic organic solvents and poor solubility in nonpolar aliphatic solvents. For precise, quantitative data, computational tools like COSMO-RS offer powerful predictive capabilities, but these must be confirmed by rigorous experimental methods. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound approach for researchers to generate the critical data needed to effectively utilize this versatile chemical intermediate in their research and development endeavors.

References

-

U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PubMed Central. Retrieved from [Link]

-

Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

SCM. (n.d.). Calculation of properties — COSMO-RS 2025.1 documentation. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-bromo-3-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

-

ResearchGate. (n.d.). Growth and characterization of ethyl 4-hydroxybenzoate single crystals by modified vertical Bridgman technique. Retrieved from [Link]

-

Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]

-

Llinas, A., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ACS Publications. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Ethyl salicylate (FDB001028). Retrieved from [Link]

-

Kumar, L., & Verma, S. (2023). Solubility of Drugs, Their Enhancement, Factors Affecting and Their Limitations: A Review. ResearchGate. Retrieved from [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. ResearchGate. Retrieved from [Link]

-

IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

-

Dassault Systèmes. (n.d.). COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Retrieved from [Link]

-

GTI Laboratory Supplies. (n.d.). Ethyl 4-bromobenzoate, 99.3%, for synthesis, Certified® 30g. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 10.19: Solubility and Molecular Structure. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl salicylate. Retrieved from [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

ChemRxiv. (2024). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. Retrieved from [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

YouTube. (2010). COSMO-RS Tutorial 3: solubilities, log P, VLE, and more thermodynamic properties of fluids. Retrieved from [Link]

-

Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

-

PubChem. (n.d.). Ethylparaben. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2024). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. Retrieved from [Link]

Sources

- 1. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl salicylate | 118-61-6 [chemicalbook.com]

- 3. Ethyl 4-bromo-3-hydroxybenzoate | C9H9BrO3 | CID 12134897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. zenodo.org [zenodo.org]

- 10. scm.com [scm.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Recrystallization [sites.pitt.edu]

- 14. edu.rsc.org [edu.rsc.org]

- 15. veranova.com [veranova.com]

- 16. ascendiacdmo.com [ascendiacdmo.com]

The Strategic Value of Ethyl 4-bromo-2-hydroxybenzoate in Modern Medicinal Chemistry: A Technical Guide

Abstract

Ethyl 4-bromo-2-hydroxybenzoate, a seemingly unassuming substituted salicylic acid ester, represents a versatile and strategically valuable scaffold in the landscape of contemporary drug discovery. This technical guide provides an in-depth exploration of its potential applications in medicinal chemistry, moving beyond a mere cataloging of possibilities to a detailed analysis of the scientific rationale and experimental workflows that underpin its utility. We will delve into its role as a precursor for novel therapeutic agents, particularly in the realms of oncology and infectious diseases, and as a powerful tool in fragment-based drug discovery (FBDD). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold's unique combination of functionalities to address pressing therapeutic challenges.

Introduction: The Untapped Potential of a Multifunctional Scaffold

Ethyl 4-bromo-2-hydroxybenzoate is a derivative of salicylic acid, a well-established pharmacophore with a rich history in medicine. The strategic placement of its functional groups—a phenolic hydroxyl, an ethyl ester, and a bromine atom—creates a molecule with a unique confluence of properties that make it an attractive starting point for medicinal chemistry campaigns.

The salicylate core itself is known to be a privileged scaffold, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. More recently, salicylates have been investigated for their potential in treating a broader range of conditions, including cancer and neurodegenerative diseases[1]. The hydroxyl and carboxylic acid (or its ester derivative) groups can engage in crucial hydrogen bonding interactions with biological targets.

The bromine atom is not merely a "heavy atom" substituent. In medicinal chemistry, halogenation is a powerful tool to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity[2]. The bromine atom in Ethyl 4-bromo-2-hydroxybenzoate can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid, which is increasingly recognized as a key contributor to high-affinity ligand-protein interactions[2]. This property is particularly valuable in rational drug design.

The ethyl ester provides a handle for further chemical modification, allowing for the generation of diverse libraries of amides, hydrazides, and other derivatives with altered pharmacokinetic and pharmacodynamic profiles. It also contributes to the molecule's overall lipophilicity, which can influence its ability to cross cell membranes.

This guide will explore how these features can be synergistically exploited to develop novel therapeutics.

Core Applications in Drug Discovery

A Versatile Scaffold for Anticancer Drug Development

The development of novel anticancer agents remains a paramount challenge in medicinal chemistry. The Ethyl 4-bromo-2-hydroxybenzoate scaffold offers several promising avenues for the design of new oncology therapeutics. Natural bromophenols and their derivatives have demonstrated significant antioxidant and anticancer activities[3][4].

Rationale for Anticancer Potential:

-

Enzyme Inhibition: Salicylate derivatives have been shown to inhibit various enzymes implicated in cancer progression, such as cyclooxygenases (COX) and prostaglandin H2 synthases[5][6]. The 4-bromo-2-hydroxybenzoate core can be elaborated to target other critical cancer-related enzymes like kinases and histone deacetylases (HDACs).

-

Induction of Apoptosis: Many phenolic compounds, including brominated phenols, have been shown to induce apoptosis in cancer cells[3][4]. Derivatives of Ethyl 4-bromo-2-hydroxybenzoate could be designed to trigger programmed cell death through various intracellular signaling pathways.

-

Structure-Activity Relationship (SAR) Insights: Studies on related chalcone derivatives have shown that the presence of a bromo substituent can enhance anticancer activity against breast cancer cell lines like MCF-7[2][7]. This provides a strong rationale for exploring the SAR of Ethyl 4-bromo-2-hydroxybenzoate derivatives.

Experimental Workflow for Anticancer Drug Discovery:

Caption: Workflow for Anticancer Drug Discovery.

Detailed Experimental Protocol: Synthesis of Ether Derivatives

This protocol describes the O-alkylation of the phenolic hydroxyl group of Ethyl 4-bromo-2-hydroxybenzoate to generate a library of ether derivatives.

-

Materials: Ethyl 4-bromo-2-hydroxybenzoate, various alkyl/benzyl halides (e.g., benzyl bromide, ethyl iodide), potassium carbonate (K₂CO₃), anhydrous N,N-dimethylformamide (DMF), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure: a. To a solution of Ethyl 4-bromo-2-hydroxybenzoate (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add the desired alkyl/benzyl halide (1.2 eq) dropwise to the reaction mixture. d. Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction to room temperature and pour it into ice-cold water. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[6][8][9].

-

Cell Seeding: a. Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the synthesized Ethyl 4-bromo-2-hydroxybenzoate derivatives in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). c. Incubate the plate for 48-72 hours.

-

MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). b. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization and Absorbance Reading: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. c. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

A Promising Scaffold for Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Hydroxybenzoic acid derivatives have long been recognized for their antimicrobial properties[10][11][12]. The Ethyl 4-bromo-2-hydroxybenzoate scaffold provides a solid foundation for the design of novel antibacterial and antifungal agents.

Rationale for Antimicrobial Potential:

-

Broad-Spectrum Activity: Derivatives of 4-hydroxybenzoic acid have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi[10][11][12].

-

Mechanism of Action: These compounds can disrupt microbial cell membranes and inhibit essential enzyme systems, such as those involved in respiration[13].

-

SAR Insights: The antimicrobial activity of parabens (esters of p-hydroxybenzoic acid) increases with the length of the alkyl chain, suggesting that modifying the ethyl ester of the title compound could lead to enhanced potency[11]. The presence of a halogen can also contribute to improved antifungal activity[14].

Experimental Workflow for Antimicrobial Drug Discovery:

Caption: Workflow for Antimicrobial Drug Discovery.

Detailed Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[15][16][17].

-

Preparation of Inoculum: a. From a fresh agar plate, pick several colonies of the test bacterium (e.g., S. aureus, E. coli) and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. c. Dilute the adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the synthesized compounds in CAMHB. The final volume in each well should be 50 µL.

-

Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL. b. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only). c. Incubate the plate at 37 °C for 18-24 hours.

-

Reading the MIC: a. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data for Related Antimicrobial Compounds:

| Compound Class | Test Organism | Activity Measure | Result | Reference |

| Azo derivatives of 4-hydroxybenzoic acid | E. coli | Zone of Inhibition | 10-18 mm | [8] |

| Azo derivatives of 4-hydroxybenzoic acid | S. aureus | Zone of Inhibition | up to 22 mm | [8] |

| Halogenated salicylanilides | Gram-positive bacteria | Good activity | - | [14] |

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, particularly for challenging targets. FBDD involves screening small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. Ethyl 4-bromo-2-hydroxybenzoate, with a molecular weight of 245.07 g/mol , fits well within the typical size range for a fragment.

Rationale for Use in FBDD:

-

Ideal Fragment Properties: The molecule possesses key features of a good fragment: low molecular weight, a simple structure with diverse functional groups (H-bond donor, H-bond acceptor, hydrophobic aromatic ring), and a reactive handle (bromine) for fragment evolution.

-

Bromine as a "Super" Atom: The bromine atom is particularly advantageous in FBDD. It can be readily detected in X-ray crystallography through anomalous scattering, which helps in unambiguously determining the fragment's binding pose even at low occupancy[16]. This is a significant advantage over non-halogenated fragments.

-

Targeting Bromodomains: The term "bromodomain" itself suggests a potential affinity for bromine-containing ligands. Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins. They have emerged as important drug targets in oncology and inflammation. The brominated phenyl ring of Ethyl 4-bromo-2-hydroxybenzoate could serve as a starting point for developing potent and selective bromodomain inhibitors[7][18]. For instance, BRD4 is a well-studied bromodomain and a target in various cancers[19][20].

FBDD Workflow Incorporating Ethyl 4-bromo-2-hydroxybenzoate:

Caption: Fragment-Based Drug Discovery Workflow.

Proposed Application: Targeting the BRD4 Bromodomain

The BRD4 protein contains two bromodomains, BD1 and BD2, which are attractive targets for cancer therapy. A fragment-based approach using Ethyl 4-bromo-2-hydroxybenzoate could be employed to develop novel BRD4 inhibitors.

-

Fragment Screening: Screen Ethyl 4-bromo-2-hydroxybenzoate against the BRD4 bromodomain using biophysical techniques like X-ray crystallography, NMR, or SPR to confirm binding.

-

Structural Analysis: Obtain the crystal structure of the BRD4-fragment complex. The bromine atom will aid in precise localization.

-

Fragment Growing: Based on the binding mode, design and synthesize derivatives that extend from the fragment to occupy adjacent pockets in the binding site, thereby increasing affinity and selectivity. For example, the ethyl ester could be modified to introduce groups that interact with specific residues, or the hydroxyl group could be functionalized.

-

Lead Optimization: Further optimize the grown fragments for potency, selectivity, and drug-like properties.

Conclusion and Future Perspectives

Ethyl 4-bromo-2-hydroxybenzoate is more than just another chemical intermediate. Its unique combination of a privileged salicylate core, a strategically placed bromine atom, and a modifiable ester group makes it a powerful and versatile scaffold for modern medicinal chemistry. This guide has outlined its significant potential in the development of novel anticancer and antimicrobial agents, as well as its utility as a valuable tool in fragment-based drug discovery, particularly for challenging targets like bromodomains.

The experimental protocols and workflows presented here provide a practical framework for researchers to begin exploring the potential of this scaffold. Future work should focus on the synthesis and biological evaluation of diverse libraries of derivatives to build a comprehensive understanding of their structure-activity relationships. The insights gained from such studies will undoubtedly pave the way for the development of new and effective therapeutics for a range of human diseases.

References

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]

-

Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. PMC - NIH. [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

-

Salicylate Activity. 3. Structure Relationship to Systemic Acquired Resistance. ACS Publications. [Link]

-

Salicylic acid inhibition of the irreversible effect of acetylsalicyclic aicd on prostaglandin synthetase may be due to competition for the enzyme cationic binding site. PubMed. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

-

Mapping Ligand Interactions of Bromodomains BRD4 and ATAD2 with FragLites and PepLites—Halogenated Probes of Druglike and Peptide-like Molecular Interactions. PMC - NIH. [Link]

-

Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate. [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC - NIH. [Link]

-

Fragments in Bromodomain Drug Discovery. RSC Publishing. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC - NIH. [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. NIH. [Link]

-

Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. PubMed. [Link]

-

Boron Salicylate Ester Compounds as Boron Therapeutics. Their Synthesis, Structural Characterizations and Anticancer Effects against MDA-MB-231. PubMed. [Link]

-

Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. MDPI. [Link]

-

Targeting bromodomain-containing proteins: research advances of drug discovery. PMC - PubMed Central. [Link]

-

[Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase]. PubMed. [Link]

-

Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. ACS Publications. [Link]

-

Structure-activity relationship (SAR) of Salicylic Acid. Medicinal Chemistry Lectures Notes. [Link]

-

Anticancer assay (MTT). Bio-protocol. [Link]

-

New salicylic acid derivatives, double inhibitors of glycolate oxidase and lactate dehydrogenase, as effective agents decreasing. ScienceDirect. [Link]

-

Fragments in bromodomain drug discovery. MedChemComm (RSC Publishing). [Link]

-

Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. PubMed. [Link]

-

Kinase assays. BMG LABTECH. [Link]

-

Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Bromodomain Protein Brd4 Binds to GTPase-Activating SPA-1, Modulating Its Activity and Subcellular Localization. PMC - NIH. [Link]

-

Ethyl 4-hydroxybenzoate. ChemBK. [Link]

-

New salicylic acid derivatives, double inhibitors of glycolate oxidase and lactate dehydrogenase, as effective agents decreasing oxalate production. PubMed. [Link]

-

Salicylate activity. 3. Structure relationship to systemic acquired resistance. PubMed. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem.com. [Link]

-

Design, synthesis, and biological evaluation of BRD4 degraders. PubMed. [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI. [Link]

-

Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution. RSC Publishing. [Link]

-

Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. MDPI. [Link]

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

-

Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. PubMed. [Link]

-

Design and synthesis of dual BRD4/Src inhibitors for treatment of triple-negative breast cancer. PubMed. [Link]

-

InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

-

Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. PubMed. [Link]

-

Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. PMC - NIH. [Link]

Sources

- 1. [Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salicylic acid inhibition of the irreversible effect of acetylsalicyclic aicd on prostaglandin synthetase may be due to competition for the enzyme cationic binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. Fragments in bromodomain drug discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 11. Design and synthesis of resveratrol-salicylate hybrid derivatives as CYP1A1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rr-asia.woah.org [rr-asia.woah.org]

- 16. researchgate.net [researchgate.net]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-bromo-2-hydroxybenzoate: A Strategic Building Block in Modern Organic Synthesis

Introduction: The Versatility of a Multifunctional Scaffold

In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 4-bromo-2-hydroxybenzoate has emerged as a highly valuable and versatile building block, particularly for researchers, scientists, and professionals in drug development. Its utility stems from the orthogonal reactivity of its three key functional groups: a nucleophilic phenolic hydroxyl group, an electrophilic aryl bromide, and a readily modifiable ethyl ester. This trifecta of functionality allows for a stepwise and selective elaboration of the molecule, making it an ideal starting point for the synthesis of a diverse array of target compounds, from intricate heterocyclic systems to novel pharmaceutical agents. This in-depth technical guide will provide a comprehensive overview of the synthesis, properties, and key synthetic applications of Ethyl 4-bromo-2-hydroxybenzoate, complete with detailed experimental protocols and mechanistic insights to empower its effective utilization in the laboratory.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis. The properties of Ethyl 4-bromo-2-hydroxybenzoate are summarized in the table below. While specific experimental data for the ethyl ester is not extensively published, the data presented is a well-founded estimation based on its methyl ester analog and related compounds.

| Property | Value |

| Molecular Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Estimated 40-45 °C |

| Boiling Point | Estimated >300 °C |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane) |

| pKa (phenolic OH) | Estimated 8-9 |

Spectroscopic Characterization (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 10.5-11.0 (s, 1H, -OH), 7.7-7.8 (d, 1H, Ar-H), 7.1-7.2 (d, 1H, Ar-H), 7.0-7.1 (dd, 1H, Ar-H), 4.4-4.5 (q, 2H, -OCH₂CH₃), 1.4-1.5 (t, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~170 (C=O), ~160 (C-OH), ~135 (Ar-C), ~125 (Ar-C), ~120 (Ar-C-Br), ~115 (Ar-C), ~110 (Ar-C), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃).

-

IR (KBr, cm⁻¹): 3400-3200 (br, O-H stretch), ~1720 (C=O stretch, ester), 1600-1450 (C=C stretch, aromatic), ~1250 (C-O stretch).

-

Mass Spectrum (EI): m/z 244/246 (M⁺, bromine isotopes), fragments corresponding to the loss of -OCH₂CH₃ and CO.

Synthesis of Ethyl 4-bromo-2-hydroxybenzoate

The most direct and industrially scalable approach to Ethyl 4-bromo-2-hydroxybenzoate is a two-step process commencing with the bromination of 2-hydroxybenzoic acid (salicylic acid), followed by Fischer esterification.

Step 1: Synthesis of 4-Bromo-2-hydroxybenzoic Acid

This protocol describes the selective bromination of 2-hydroxybenzoic acid at the para position to the hydroxyl group. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The para-position is sterically more accessible, leading to the desired product as the major isomer.

Experimental Protocol:

-

To a solution of 3-hydroxybenzoic acid (14.480 mmol, 2 g) in acetic acid (14.5 mL) and sulfuric acid (1.5 mL) at 50°C, a solution of bromine (15.204 mmol, 0.780 mL) in acetic acid (7.2 mL) is added dropwise.[1]

-

The reaction mixture is then stirred at 100°C for 30 minutes.[1]

-

After cooling to room temperature, the reaction is diluted with water.[1]

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with water and brine.[1]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 4-bromo-2-hydroxybenzoic acid.[1]

Step 2: Fischer Esterification to Ethyl 4-bromo-2-hydroxybenzoate

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the product, an excess of the alcohol (ethanol) is used.

Experimental Protocol:

-

To a solution of 4-bromo-2-hydroxybenzoic acid (e.g., 0.044 mol) in anhydrous ethanol (200 ml), add concentrated sulfuric acid (3 ml) dropwise.[2]

-

The mixture is heated to reflux and maintained for 2-4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the excess ethanol is removed under reduced pressure.[2]

-

The residue is taken up in a mixture of water (50 ml) and ethyl acetate (200 ml).[2]

-